Citronellal

Catalog No.
S523875
CAS No.
106-23-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellal

CAS Number

106-23-0

Product Name

Citronellal

IUPAC Name

3,7-dimethyloct-6-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3

InChI Key

NEHNMFOYXAPHSD-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water
Soluble in ethanol
Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils
soluble (in ethanol)

Synonyms

citronellal, citronellal, (+-)-isomer, citronellal, (R)-isomer, citronellal, (S)-isomer

Canonical SMILES

CC(CCC=C(C)C)CC=O

The exact mass of the compound Citronellal is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 70.2 mg/l at 25 °c (est)slightly soluble in watersoluble in ethanolinsoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46106. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Citronellal (3,7-dimethyloct-6-enal) is a monoterpenoid aldehyde characterized by an isolated carbon-carbon double bond and a highly reactive carbonyl group [1]. In industrial and laboratory procurement, it is primarily valued as a highly specific precursor for the synthesis of menthol, isopulegol, and hydroxycitronellal [2]. Unlike conjugated aldehydes or corresponding alcohols, citronellal's specific saturation at the alpha-beta position allows it to undergo selective carbonyl-ene cyclizations and bisulfite-protected hydrations without the competing side reactions typical of more highly unsaturated analogs [3].

Substituting citronellal with its closest analogs fundamentally disrupts established synthetic pathways and formulation profiles. Replacing it with citral (an alpha,beta-unsaturated aldehyde) introduces a conjugated double bond that prevents direct carbonyl-ene cyclization to isopulegol, instead requiring a highly sensitive, cascade hydrogenation step that often suffers from over-reduction [1]. Conversely, substituting with citronellol replaces the electrophilic aldehyde with a primary alcohol; this introduces strong intermolecular hydrogen bonding that drastically reduces volatility in formulations and completely eliminates the ability to form bisulfite adducts or imines without an additional, demanding oxidation step [2].

Direct Cyclization to Isopulegol Precursors

In the synthesis of menthol precursors, the saturation of the alpha-beta bond is critical. Citronellal undergoes direct Lewis acid-catalyzed carbonyl-ene cyclization to yield isopulegol with highly efficient conversion rates. Using catalysts such as ZnBr2, citronellal achieves >90% yield of isopulegol [1]. In contrast, citral cannot undergo this direct cyclization; it yields 0% isopulegol directly and requires a complex bifunctional catalyst system for a preliminary selective hydrogenation step, which often leads to cracking or dehydration side products [1].

Evidence DimensionDirect yield of isopulegol via acid-catalyzed cyclization
Target Compound Data>90% yield (Citronellal)
Comparator Or Baseline0% direct yield, requires prior selective hydrogenation (Citral)
Quantified DifferenceAbsolute requirement of an additional synthetic step for the comparator
ConditionsLewis acid catalysis (e.g., ZnBr2) at controlled temperatures

Buyers manufacturing menthol must procure citronellal to bypass the complex and yield-reducing selective hydrogenation step required when starting from citral.

Streamlined Synthesis of Hydroxycitronellal via Bisulfite Adducts

The presence of the aldehyde group in citronellal allows for temporary protection via a bisulfite addition compound, enabling the selective hydration of the isolated double bond. This direct hydration route yields 65-70% of highly purified hydroxycitronellal [1]. If citronellol is used as a starting material, the hydration produces hydroxycitronellol, which then mandates a difficult selective oxidation of the primary alcohol to an aldehyde to achieve the final product, lowering overall atom economy and increasing process time [1].

Evidence DimensionSynthetic pathway to hydroxycitronellal
Target Compound DataDirect hydration via bisulfite protection (65-70% yield)
Comparator Or BaselineRequires hydration followed by selective oxidation (Citronellol)
Quantified DifferenceElimination of one major oxidation step
ConditionsAqueous acidic hydration of bisulfite-protected intermediate

Procuring citronellal provides a direct, industrially proven route to high-value muguet fragrance ingredients, avoiding costly and hazardous oxidation steps.

Vapor Pressure and Top-Note Formulation Dynamics

The substitution of a hydroxyl group with a carbonyl group fundamentally alters the intermolecular forces of the compound. Citronellal lacks the capacity for strong intermolecular hydrogen bonding, resulting in a highly volatile profile that acts as a rapid-diffusion top note in formulations [1]. Citronellol, due to strong hydrogen bonding from its primary alcohol, exhibits a drastically lower vapor pressure (0.02 mm Hg at 25 °C), restricting its diffusion and confining it to heart or base note applications [1].

Evidence DimensionVolatility and hydrogen bonding capacity
Target Compound DataHigh volatility, rapid evaporation rate (Citronellal)
Comparator Or BaselineLow volatility, vapor pressure 0.02 mm Hg at 25 °C (Citronellol)
Quantified DifferenceFundamental shift in evaporation rate due to absence of H-bonding
ConditionsAmbient temperature formulation (25 °C)

Formulators must select citronellal over citronellol when immediate olfactory impact and high-lift diffusion are required in the final product.

Direct Electrophilic Reactivity for Nitrogenous Derivatives

Citronellal's reactive aldehyde group allows it to undergo direct condensation with primary and secondary amines to form imines, enamines, or oxazolidines. Under mild conditions (15-25 °C), citronellal achieves >85-95% yields of these amine adducts [1]. Citronellol, lacking an electrophilic carbonyl carbon, exhibits 0% direct reactivity toward amines under these conditions and requires a preliminary oxidation step to become reactive [1].

Evidence DimensionDirect formation of amine adducts
Target Compound Data>85-95% yield of imines/oxazolidines (Citronellal)
Comparator Or Baseline0% direct yield, requires prior oxidation (Citronellol)
Quantified DifferenceDirect reactivity vs. absolute requirement for prior functional group transformation
ConditionsMild condensation with amines at 15-25 °C

For the synthesis of biologically active ligands or functionalized surfactants, citronellal eliminates the need for an initial oxidation step, streamlining the manufacturing workflow.

Industrial Menthol Synthesis

Driven by its ability to undergo direct carbonyl-ene cyclization to isopulegol with >90% yields, citronellal is the mandatory precursor for the streamlined industrial synthesis of menthol, avoiding the complex cascade hydrogenations required if starting from citral [1].

Production of Hydroxycitronellal for Fragrances

Because its aldehyde group allows for bisulfite protection, citronellal is the preferred starting material for synthesizing hydroxycitronellal via direct hydration, bypassing the costly oxidation steps required when using citronellol[2].

Synthesis of Nitrogen-Containing Terpenoid Derivatives

Leveraging its direct electrophilic reactivity, citronellal is utilized in the rapid synthesis of imines, enamines, and oxazolidines (>85% yield) for use as biologically active ligands or specialty surfactants, without requiring prior oxidation [3].

Top-Note Formulation in Perfumery and Repellents

Due to its lack of intermolecular hydrogen bonding and resulting high vapor pressure, citronellal is explicitly selected over citronellol to provide immediate olfactory impact and rapid diffusion in top-note fragrance accords and volatile insect repellents[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB]
Solid
colourless to slightly yellow liquid; intense lemon-citronella-rose aroma

Color/Form

Needles or orthorhombic crystals
Colorless to slightly yellow liquid

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

205 °C
206.00 to 207.00 °C. @ 760.00 mm Hg

Flash Point

165 °F (74 °C) (CLOSED CUP)

Heavy Atom Count

11

Density

0.853 g/cu cm at 20 °C
0.850-0.860

LogP

log Kow = 3.53 (est)

Odor

Intense lemon-citronella-rose odor

Appearance

Solid powder

Melting Point

147 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QB99VZZ7GZ

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 193 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 188 of 193 companies with hazard statement code(s):;
H315 (50.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (65.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (20.21%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (21.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (19.15%): May cause cancer [Danger Carcinogenicity];
H411 (58.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (20.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Citronellal is a needle-like solid. It can also be a colorless to slightly yellow liquid. It has a strong lemon-citronella-rose odor. Citronellal is moderately soluble in water. It occurs in many essential oils, particularly from eucalyptus. Citronellal is one of the main components of oil of citronella, a naturally occurring insect and animal repellent distilled from two varieties of grass. USE: Citronellal is used in perfumes and as an ingredient in insect repellents. It is also used as a flavoring in beverages and foods. EXPOSURE: Workers that use or produce citronellal may breathe in vapors or have direct skin contact. The general population may be exposed by eating foods or breathing in vapors or having direct skin contact when using consumer products containing citronellal. If citronellal is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Citronellal is not expected to move through soil. Citronellal is expected to move into air from wet soils or water surfaces. Citronellal is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. Skin irritation and allergic skin reactions did not occur in human volunteers following skin exposure to citronellal. No other information about potential health effects in humans exposed to citronellal was located. A few laboratory animal toxicity studies of citronellal are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential for citronellal to cause birth defects or reproductive effects has not been examined in laboratory animals. The potential for citronellal to cause cancer has not been examined in laboratory animals. The potential for citronellal to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

EXPL THER The anti-inflammatory and redox protective effects of the citronellal (CT) were evaluated using in vivo and in vitro tests. Intraperitoneal (i.p.) administration of CT (50, 100, and 200 mg/kg) inhibited (p < 0.05) the carrageenan-induced leukocyte migration to the peritoneal cavity. Additionally, the carrageenan- and arachidonic acid-induced rat hind paw edema was significantly inhibited (p < 0.05) by i.p. administration of 100 and 200 mg/kg of the compound. When the redox activity was evaluated, CT (200 mg/kg) significantly reduced hepatic lipoperoxidation (p < 0.001), as well as oxidation of plasmatic (p < 0.05) and hepatic (p < 0.01) proteins. The results of the present study support the hypothesis that CT possesses anti-inflammatory and redox protective activities. It is suggested that its effects are associated with the inhibition of the enzymes in the arachidonic acid pathway, which prevent cell migration by inhibiting leukotriene production, edema formation and the increase of reactive oxygen species in tissues. Therefore, CT is of potential benefit to manage inflammatory disorders and correlated damages caused by oxidant agents.
EXPL THER Anti-Candida potential of six terpenoids were evaluated in this study against various isolates of Candida albicans (n=39) and non-C. albicans (n=9) that are differentially susceptible to fluconazole. All the six terpenoids tested, showed excellent activity and were equally effective against isolates of Candida sps., tested in this study. Linalool and citral were the most effective ones, inhibiting all the isolates at ?0.064% (v/v). Five among the six terpenoids tested were fungicidal. Time dependent kill curve assay showed that MFCs of linalool and eugenol were highly toxic to C. albicans, killing 99.9% inoculum within seven min of exposure, while that of citronellal, linalyl acetate and citral required 15min, 1h and 2h, respectively. FIC index values (Linalool - 0.140, benzyl benzoate - 0.156, eugenol - 0.265, citral - 0.281 and 0.312 for linalyl acetate and citronellal) and isobologram obtained by checker board assay showed that all the six terpenoids tested exhibit excellent synergistic activity with fluconazole against a fluconazole resistant strain of C. albicans. Terpenoids tested arrested C. albicans cells at different phases of the cell cycle i.e. linalool and LA at G1, citral and citronellal at S phase and benzyl benzoate at G2-M phase and induced apoptosis. Linalool, citral, citronellal and benzyl benzoate caused more than 50% inhibition of germ tube induction at 0.008%, while eugenol and LA required 0.032 and 0.016% (v/v) concentrations, respectively. MICs of all the terpenoids for the C. albicans growth were non toxic to HeLa cells. Terpenoids tested exhibited excellent activity against C. albicans yeast and hyphal form growth at the concentrations that are non toxic to HeLa cells. Terpenoids tested in this study may find use in antifungal chemotherapy, not only as antifungal agents but also as synergistic agents along with conventional drugs like fluconazole.

Vapor Pressure

0.28 [mmHg]
VP: 5 mm Hg, temp not specified

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

5949-05-3
106-23-0
8000-29-1

Metabolism Metabolites

A bacterium capable of utilizing citronellal or citral as the sole source of carbon and energy has been isolated from soil by the enrichment culture technique. It metabolizes citronellal to citronellic acid (65%), citronellol (0.6%), dihydrocitronellol (0.6%), menthol (0.75%), and 3,7-dimethyl-1,7-octane diol (1.7%). The metabolites of citral were geranic acid (62%), 6-methyl-5-heptanoic acid (0.5%), 3-methyl-2-butenoic acid (1%), and 1-hydroxy-3, 7-dimethyl-6-octen-2-one (0.75%).
The cytochrome p450-catalyzed formation of olefinic products from a series of xenobiotic aldehydes has been demonstrated. Citronellal, a beta-branched aldehyde, was found to undergo the oxidative deformylation reaction to yield 2,6-dimethyl-1,5-heptadiene but only with p450 2B4.
Feeding 50 g citronellal to rabbits followed by isolation of 13 g of a cysralline glucoronide, which proved to be p-menthane-3,8-diol-D-glucoronide. The citronellal appeared to have been /nonenzymatically/ cyclized and the glucoronide obtained was identical with that obtaind on feeding p-menthane-3,8-diol (menthoglycol).
Citronellal was transformed by Solanum aviculare suspension cultures to menthane-3,8-diols. cis-Menthane-3,8-diol dominated over the trans-isomer (39% and 15%, respectively). Absolute configurations of menthane-3,8-diols were assigned by critical analysis of 1H and 19F NMR spectra of prepared esters with 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid. Citronellol and isopulegol were other products of the transformation (23% and 17%, respectively). The reaction course was identical for both citronellal enantiomers.
For more Metabolism/Metabolites (Complete) data for CITRONELLAL (6 total), please visit the HSDB record page.

Associated Chemicals

Citronellal (d); 2385-77-5
Citronellal (l); 5949-05-3
Citronellal oil; 8000-29-1

Wikipedia

Citronellal

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

DEHYDROGENATION OF BETA-CITRONELLOL OR BY CATALYTIC HYDROGENATION OF CITRAL; SYNTHETIC D,L-CITRONELLAL BY CATALYTIC REARRANGEMENT OF SYNTHETIC GERANIOL/NEROL
(+)-Citronellal is obtained from citronella oils by fractional distillation. (+,-)-Citronellal is isolated from Eucalyptus citriodora oil; when necessary, it is purified by using an addition compound, e.g., the bisulfite derivative.
(+,-)-Citronellal can be obtained by vapor-phase rearrangement of geraniol or nerol in the presence of, e.g., a barium-containing copper-chromium oxide catalyst.
(+,-)-Citronellal can also be obtained by dehydrogenation of citronellol under reduced pressure with a copper chromite catalyst.
For more Methods of Manufacturing (Complete) data for CITRONELLAL (8 total), please visit the HSDB record page.

General Manufacturing Information

6-Octenal, 3,7-dimethyl-: ACTIVE
Citronellal is one of the main components of oil of citronella, a naturally occurring insect and animal repellent distilled from two varieties of grass

Analytic Laboratory Methods

Naturally occurring monoterpenes were analyzed by an improved gas chromatographic method.
Gas & liquid chromatography determinations showed that alcohols comprise approx 70% of rose oil & hydrocarbons approx 20%.
Volatile oils of pelargonium species incl citronellal were analyzed by alumina column chromatography, gas chromatography, & IR spectroscopy.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Storage class (TRGS 510): Combustible liquids

Interactions

Citronellal is a monoterpene present in the oil of many species, including Cymbopogon winterianus Jowitt (Poaceae). The present study investigated the effect of citronellal on inflammatory nociception induced by different stimuli and examined the involvement of the NO-cGMP-ATP-sensitive K+ channel pathway. This study used male Swiss mice (n=6 per group) that were treated intraperitoneally with citronellal(25, 50 or 100 mg/kg) 0.5 hr after the subplantar injection of 20 uL of carrageenan (CG; 30 ug/paw), tumor necrosis factor-alpha (TNF-a; 100 pg/paw), prostaglandin E2 (PGE2; 100 ng/paw) or dopamine (DA; 30 ug/paw). The mechanical nociception was evaluated at 0.5, 1, 2 and 3 hr after the injection of the agents, using a digital analgesimeter (von Frey). The effects of citronellal were also evaluated in the presence of L-NAME (30 mg/kg) or glibenclamide (5 mg/kg). At all times, citronellal in all doses inhibited the development of mechanical nociception induced by CG (p<0.001 and p<0.01) and TNF-a (p<0.001, p<0.01, and p<0.05). The citronellal was able to increase the pain threshold in the DA test (p<0.001, p<0.01, and p<0.05) and in the PGE2 test at all times (p<0.001 and p<0.05). L-NAME and glibenclamide reversed the antinociceptive effects of the citronellal at higher doses in the PGE2 test. These data suggest that citronellal attenuated mechanical nociception, mediated in part by the NO-cGMP-ATP-sensitive K+ channel pathway.
Complementary and alternative medicines can be applied concomitantly with conventional medicines; however, little drug information is available on these interactions. Previously, we reported on the inhibitory effects of an extract and monoterpenoids (e.g., (R)-(+)-citronellal) contained in citrus herbs on P-glycoprotein (P-gp) using P-gp-overexpressed LLC-PK1 cells. The objective of the present study was to investigate the effects of (R)-(+)-citronellal on P-gp-mediated transport in the intestinal absorption process in vitro and in vivo. Transcellular transport of [(3)H]digoxin across Caco-2 cell monolayers was measured in the presence or absence of (R)-(+)-citronellal. (R)-(+)-citronellal reduced the basolateral-to-apical transport and efflux ratio for [(3)H]digoxin significantly. Serum concentration-time profiles and pharmacokinetic parameters of digoxin after intravenous and oral administration were analyzed in rats pretreated with oral (R)-(+)-citronellal. The bioavailability of digoxin after oral administration decreased significantly to 75.8% of that after intravenous administration at the same dose. (R)-(+)-citronellal increased the bioavailability of oral digoxin to 99.9% but had no effects on total body clearance, volume of distribution, or elimination rate. These findings suggest that (R)-(+)-citronellal can increase the bioavailability of oral digoxin based on the blockade of P-gp-mediated efflux of digoxin from intestinal epithelia to the lumen in the absorption process.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Citronellal ameliorates doxorubicin-induced hepatotoxicity via antioxidative stress, antiapoptosis, and proangiogenesis in rats

Xu Liu, Yue Qiu, Yanhua Liu, Ning Huang, Cai Hua, Qianqian Wang, Zeqing Wu, Junxiu Lu, Ping Song, Jian Xu, Peng Li, Yaling Yin
PMID: 33051984   DOI: 10.1002/jbt.22639

Abstract

Doxorubicin (DOX) is a very effective broad-spectrum anticancer drug, yet its clinical application is badly restricted due to its serious side effects. Citronellal (CT), a specialized metabolite of plants found in Cymbopogon spp., is proved to exhibit many beneficial properties. In the current study, we intended to investigate the effect of CT on DOX-induced hepatotoxicity in rats. Rats were treated with CT (200 mg/kg b.w./day orally), and given DOX (2.5 mg/kg b.w./week, intraperitoneally) to induce hepatotoxicity for six consecutive weeks. The results showed that CT administration could attenuate the DOX-induced pathological changes of liver tissues and ameliorated the inappropriate alteration of liver function biomarkers (serum glutamic aspartate aminotransferase, glutamic pyruvic transaminase, and albumin) in serum and oxidative stress parameters (malondialdehyde, superoxide dismutase, and reduced glutathione) in the liver. Moreover, CT mitigated the Bax/Bcl-2 ratio and caspase-3 expression to inhibit cell apoptosis. Further study indicated that CT therapy could enhance the protein levels of p-PI3K, p-Akt, and CD31 in the liver. These results demonstrate that CT can ameliorate DOX-induced hepatotoxicity in rats mediated by antioxidative stress, antiapoptosis, and proangiogenesis.


Chemical composition, antioxidant, anti-inflammatory and antiproliferative activities of the essential oil of Cymbopogon nardus, a plant used in traditional medicine

Bagora Bayala, Ahmed Y Coulibaly, Florencia W Djigma, Bolni Marius Nagalo, Silvère Baron, Gilles Figueredo, Jean-Marc A Lobaccaro, Jacques Simpore
PMID: 32304294   DOI: 10.1515/bmc-2020-0007

Abstract

Objectives Natural products commonly used in traditional medicine, such as essential oils (EOs), are attractive sources for the development of molecules with anti-proliferative activities for future treatment of human cancers, e.g., prostate and cervical cancer. In this study, the chemical composition of the EO from Cymbopogon nardus was characterized, as well as its antioxidativeproperties and anti-inflammatory and antiproliferative activities on LNCaP cells derived from prostate cancer. Methods The chemical composition of the EO was determined by GC/FID and GC/MS analyses. The antioxidative properties were assessed using DPPH radical scavenging assay and ABTS+• radical cation decolorization assay, and the anti-inflammatory capacity was determined by the inhibition of the lipoxygenase activity. Antiproliferative activity was evaluated by MTT assay. Results Collectively, our data show that the major constituents of C. nardus EO are citronellal (33.06 %), geraniol (28.40 %), nerol (10.94 %), elemol (5.25 %) and delta-elemene (4.09 %). C. nardus EO shows modest antioxidant and anti-inflammatory activity compared to the standard galic acid. C. nardus EO exhibits the best antiproliferative activity on the prostate cancer cell line LNCaP with an IC50 of 58.0 ± 7.9 μg/mL, acting through the induction of the cell cycle arrest. Conclusions This study has determined that C. nardus EO efficiently triggers cytotoxicity and pens a new field of investigation regarding the putative use of this EO in vivo.


TRPA1 modulates noxious odor responses in Lygus hesperus

J Joe Hull, Yu-Wen Yang, Katelyn Miyasaki, Colin S Brent
PMID: 32113955   DOI: 10.1016/j.jinsphys.2020.104038

Abstract

Lygus hesperus isa key pest of many economically important crops across western North America. Central to many aspects of the lives of these insects is chemical signalling, with identified roles in host plant selection, aggregation and passive mate guarding. The development of novel monitoring and control approaches for this insect will rely on a sound understanding of how these cues are perceived and processed, and their impact on behavior. Towards this end, we investigated allyl isothiocyanate, cinnamaldehyde and citronellal, compounds that are noxious repellents to other insects. We found that L. hesperus avoided areas containing the three compounds and that exposure induced increases in movement velocity and duration in both nymphs and adults. This suggests these compounds may work as repellents. To better understand the underlying physiology of this response, RNA interference by dsRNA injection was used to inhibit the expression of two chemosensory-associated proteins, the odorant receptor co-receptor (Orco) and the transient receptor potential A (TRPA1) channel. While knockdown of Orco did not change the reaction of adult females to citronellal, TRPA1 silencing effectively eliminated the induced increase to movement, suggesting a chemoperceptory role in citronellal detection.


Gamma rays induced acquisition of structural modification in chitosan boosts photosynthetic machinery, enzymatic activities and essential oil production in citronella grass (Cymbopogon winterianus Jowitt)

Khan Bilal Mukhtar Ahmed, M Masroor A Khan, Ajmat Jahan, Husna Siddiqui, Moin Uddin
PMID: 31862372   DOI: 10.1016/j.ijbiomac.2019.12.130

Abstract

Oligomers derived through irradiation of marine polysaccharides have generated a lot of interest of plant biologists as the application of these molecules has yielded positive results regarding various plant processes. To comprehend the previously established growth-promoting activity of irradiated chitosan (ICH) and to gain insight of the structure-property relationship, gamma rays induced structural changes were analyzed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy,
C-Nuclear Magnetic Resonance (NMR) spectroscopy and Scanning Electron Microscopy (SEM). Moreover, to study the bioactivity of ICH samples a pot experiment was conducted on citronella grass (Cymbopogon winterianus) to access its response to foliar application of various levels (40, 60, 80 and 100 mg L
) of ICH in terms of growth, physiological attributes and essential oil (EO) production. The application of ICH at 80 mg L
(ICH-80) resulted in the maximum values of most of the attributes studied. Due to this treatment, the maximum improvement in the content (29.58%) and yield (90.81%) of EO in Cymbopogon winterianus were achieved. Gas chromatography-mass spectrometry (GC-MS) analysis revealed that ICH-80 also increased the content of citronellal (14.81%) and geraniol (18.15%) of the EO as compared to the control.


RIFM fragrance ingredient safety assessment, citronellal, CAS registry number 106-23-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 33453335   DOI: 10.1016/j.fct.2021.111991

Abstract




Antibacterial activity of three essential oils and some monoterpenes against Ralstonia solanacearum phylotype II isolated from potato

Abeer A Mohamed, Said I Behiry, Hosny A Younes, Nader A Ashmawy, Mohamed Z M Salem, Ofelia Márquez-Molina, Alberto Barbabosa-Pilego
PMID: 31247257   DOI: 10.1016/j.micpath.2019.103604

Abstract

The present study describes the possibility of using some essential oils and monoterpens as bioagents against the growth of Ralstonia solanacearum, a causal bacterium of potato brown rot disease. Eight isolates of the bacterium were recovered from infected potato tubers, showing typical symptoms of the disease, Isolates were identified as R.solanacearum phylotype II, based on biochemical and physiological characteristics, as well as, at the molecular level through PCR analysis. Three essential oils extracted from Corymbia citriodora (leaves), Cupressus sempervirens (aerial parts), and Lantana camara (aerial parts) were evaluated for their antibacterial activity against eight isolates of R. solanacearum phylotype II. Results demonstrated that L. camara essential oil (concentration 5000 μg/mL) had the highest effects against the RsMo2, RsSc1 and Rs48, with inhibition zone (IZ) values of 17.33, 16.33, and 17.50 mm, respectively, also against Rs2 (IZ 14.33 mm), and RsIs2 (IZ 16 mm). C. citriodora oil showed the highest activity against RsBe2 (IZ 14 mm), RsFr4 (IZ 13.66 mm) and RsNe1 (IZ 13.66 mm). Gas Chromatography-Mass Spectrometry (GC-MS-FID) analyzed the chemical composition of these essential oils. It was proved that L. camara leaves contains mainly trans-caryophyllene (16.24%) and α-humulene (9.55%), in C. citriodora oil were α-citronellal (56.55%), α-citronellol (14.89%), and citronellol acetate (13.04%), and in Cup. sempervirens aerial parts were cedrol (22.17%), and Δ3-carene (18.59%). Five monoterpenes were evaluated against the most resistance Ralstonia isolate RsFr5 to the three studied essential oils and found that limonene had the highest effect against it compared with the lowest thymol. The results proved the strong bio effects of the essential oil from L. camara leaves as a natural product contained monoterpenes that can inhibit the growth of tested R. solanacearum phylotype II isolates.


An Explanation about the Use of (

Viviani Nardini, Vinicius Palaretti, Luis Gustavo Dias, Gil Valdo José da Silva
PMID: 31382590   DOI: 10.3390/molecules24152830

Abstract

A chiral derivatizing agent (CDA) with the aldehyde function has been widely used in discriminating chiral amines because of the easy formation of imines under mild conditions. There is a preference for the use of cyclic aldehydes as a CDA since their lower conformational flexibility favors the differentiation of the diastereoisomeric derivatives. In this study, the imines obtained from the reaction between (
)-citronellal and the chiral amines (
-butylamine, methylbenzylamine, and amphetamine) were analyzed by the nuclear Overhauser effect (NOE). Through NOE, it was possible to observe that the ends of the molecules were close, suggesting a quasi-folded conformation. This conformation was confirmed by theoretical calculations that indicated the London forces and the molecular orbitals as main justifications for this conformation. This conformational locking explains the good separation of
C NMR signals between the diastereomeric imines obtained and, consequently, a good determination of the enantiomeric excess using the open chain (
)-citronellal as a CDA.


Characterization of Volatile Compounds in Four Different

Chen-Yu Qian, Wen-Xuan Quan, Zhang-Min Xiang, Chao-Chan Li
PMID: 31547401   DOI: 10.3390/molecules24183327

Abstract

Volatile compounds in flowers of
,
,
, and
were analyzed using comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC) coupled with high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS). A significantly increased number of compounds was separated by GC×GC compared to conventional one-dimensional GC (1DGC), allowing more comprehensive understanding of the volatile composition of
flowers. In total, 129 volatile compounds were detected and quantified. Among them, hexanal, limonene, benzeneacetaldehyde, 2-nonen-1-ol, phenylethyl alcohol, citronellal, isopulegol, 3,5-dimethoxytoluene, and pyridine are the main compounds with different content levels in all flower samples. 1,2,3-trimethoxy-5-methyl-benzene exhibits significantly higher content in
compared to in the other three species, while isopulegol is only found in
and
.


Citronellal perception and transmission by Anopheles gambiae s.s. (Diptera: Culicidae) females

Weijian Wu, Shanshan Li, Min Yang, Yongwen Lin, Kaibin Zheng, Komivi Senyo Akutse
PMID: 33122679   DOI: 10.1038/s41598-020-75782-3

Abstract

Anopheles gambiae s.s. is a key vector of Plasmodium parasites. Repellents, which may be a promising alternative to pesticides used to control malaria mosquitoes. Although citronellal is a known mosquito repellent, its repellency characteristics are largely unknown. Determining the specific odorant-binding proteins (OBPs) and odorant receptors (ORs) that detect and transfer the citronellal molecule in A. gambiae s.s. will help to define the mode of action of this compound. In this research, we assessed the repellent activity of citronellal in A. gambiae s.s. using a Y-tube olfactory meter, screened candidate citronellal-binding OBPs and ORs using reverse molecular docking, clarified the binding properties of predicted proteins for citronellal using fluorescence competition binding assay. Results showed that citronellal had a dosage effect on repelling A. gambiae s.s.. The 50% repellent rate was determined to be 4.02 nmol. Results of simulated molecular docking showed that the only proteins that bound tightly with citronellal were AgamOBP4 and AgamORC7. Fluorescence competitive binding assays confirmed the simulations. This research determined that citronellal was captured by AgamOBP4 and transmitted to AgamORC7 in A. gambiae s.s.. Our study will be beneficial in the further understanding the repellent mechanism of citronellal against A. gambiae s.s..


Insights into the Relationships Between Herbicide Activities, Molecular Structure and Membrane Interaction of Cinnamon and Citronella Essential Oils Components

Laurence Lins, Simon Dal Maso, Berenice Foncoux, Anouar Kamili, Yoann Laurin, Manon Genva, M Haissam Jijakli, Caroline De Clerck, Marie Laure Fauconnier, Magali Deleu
PMID: 31426453   DOI: 10.3390/ijms20164007

Abstract

Since the 50's, the massive and "environmental naïve" use of synthetic chemistry has revolutionized the farming community facing the dramatic growth of demography. However, nowadays, the controversy grows regarding the long-term harmful effects of these products on human health and the environment. In this context, the use of essential oils (EOs) could be an alternative to chemical products and a better understanding of their mode of biological action for new and optimal applications is of importance. Indeed, if the biocidal effects of some EOs or their components have been at least partly elucidated at the molecular level, very little is currently known regarding their mechanism of action as herbicides at the molecular level. Here, we showed that cinnamon and Java citronella essential oils and some of their main components, i.e.,, cinnamaldehyde (CIN), citronellal (CitA), and citronellol (CitO) could act as efficient herbicides when spread on
leaves. The individual EO molecules are small amphiphiles, allowing for them to cross the mesh of cell wall and directly interact with the plant plasma membrane (PPM), which is one of the potential cellular targets of EOs. Hence, we investigated and characterized their interaction with biomimetic PPM while using an integrative biophysical approach. If CitO and CitA, maintaining a similar chemical structure, are able to interact with the model membranes without permeabilizing effect, CIN belonging to the phenylpropanoid family, is not. We suggested that different mechanisms of action for the two types of molecules can occur: while the monoterpenes could disturb the lipid organization and/or domain formation, the phenylpropanoid CIN could interact with membrane receptors.


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